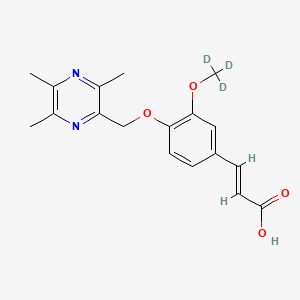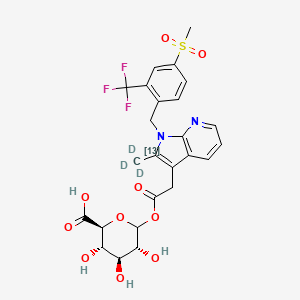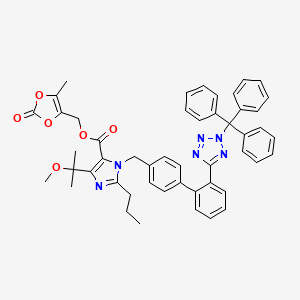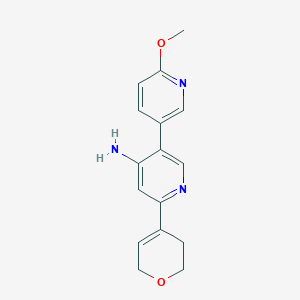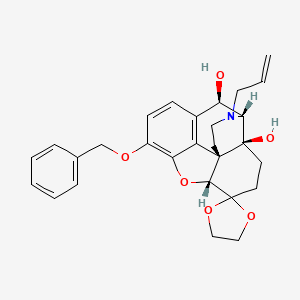
9'-(Benzyloxy)-4a',13'-diol Naloxone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9’-(Benzyloxy)-4a’,13’-diol Naloxone: is a derivative of naloxone, a well-known opioid antagonist used to counteract the effects of opioid overdose. This compound is characterized by the presence of a benzyloxy group and two hydroxyl groups at specific positions on the naloxone structure. The molecular formula of 9’-(Benzyloxy)-4a’,13’-diol Naloxone is C28H31NO5, and it has a molecular weight of 461.549 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9’-(Benzyloxy)-4a’,13’-diol Naloxone typically involves the following steps:
Starting Material: The synthesis begins with naloxone as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting naloxone with benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxyl Group Introduction: The hydroxyl groups are introduced through a hydroxylation reaction. This can be achieved using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods: Industrial production of 9’-(Benzyloxy)-4a’,13’-diol Naloxone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9’-(Benzyloxy)-4a’,13’-diol Naloxone can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the carbonyl groups are reduced back to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. This involves reacting the compound with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hydroxyl compounds.
Substitution: Formation of substituted naloxone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9’-(Benzyloxy)-4a’,13’-diol Naloxone is used as a precursor in the synthesis of various naloxone derivatives. It serves as an intermediate in the development of new opioid antagonists with improved pharmacological properties.
Biology: In biological research, this compound is used to study the binding affinity and selectivity of opioid receptors. It helps in understanding the molecular interactions between opioid antagonists and their receptors.
Medicine: The compound is investigated for its potential use in treating opioid overdose and addiction. It is also studied for its ability to reverse the effects of synthetic opioids such as fentanyl.
Industry: In the pharmaceutical industry, 9’-(Benzyloxy)-4a’,13’-diol Naloxone is used in the development of new formulations of naloxone for improved delivery and efficacy.
Mecanismo De Acción
9’-(Benzyloxy)-4a’,13’-diol Naloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as an inverse agonist, displacing opioid agonists from the receptor and preventing their activation. This leads to the rapid reversal of opioid-induced respiratory depression and other central nervous system effects .
Comparación Con Compuestos Similares
Naloxone: The parent compound, used as a standard opioid antagonist.
Naltrexone: Another opioid antagonist with a longer duration of action.
Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation.
Uniqueness: 9’-(Benzyloxy)-4a’,13’-diol Naloxone is unique due to the presence of the benzyloxy group and additional hydroxyl groups, which may enhance its binding affinity and selectivity for opioid receptors. This structural modification can potentially improve its pharmacokinetic and pharmacodynamic properties compared to other opioid antagonists .
Propiedades
Fórmula molecular |
C28H31NO6 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
(4'R,4'aS,7'aR,12'bS,13'R)-9'-phenylmethoxy-3'-prop-2-enylspiro[1,3-dioxolane-2,7'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4'a,13'-diol |
InChI |
InChI=1S/C28H31NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,22,24-25,30-31H,1,10-17H2/t22-,24-,25-,26+,27-/m1/s1 |
Clave InChI |
OTQKLUBUTNJTAX-HHKAQOQUSA-N |
SMILES isomérico |
C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1[C@@H](C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
SMILES canónico |
C=CCN1CCC23C4C5(CCC2(C1C(C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
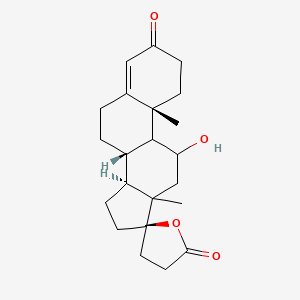
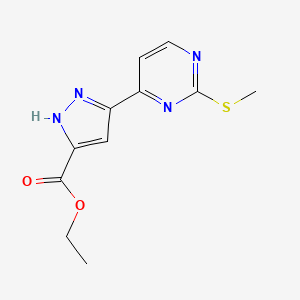
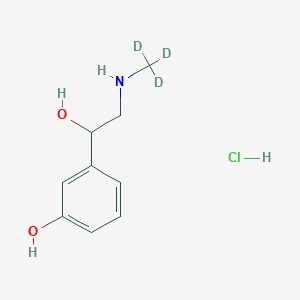


![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
